

# Azinphos-methyl: A Historical and Technical Overview of Its Agricultural Use

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## Compound of Interest

Compound Name: Azinphos-methyl

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**Azinphos-methyl**, an organophosphate insecticide, has a complex history marked by widespread agricultural use and subsequent regulatory decline due to safety concerns. This technical guide provides a comprehensive overview of its historical usage, mechanism of action, and the experimental methodologies used in its study, tailored for researchers, scientists, and drug development professionals.

## Historical Overview

First introduced in the 1950s, **Azinphos-methyl** saw extensive use as a broad-spectrum insecticide and acaricide for several decades.<sup>[1]</sup> It was registered for use in the United States in 1959 and in Australia in the late 1960s. The insecticide was applied to a wide variety of fruit, vegetable, nut, and field crops to control chewing and sucking insects.<sup>[2]</sup>

The use of **Azinphos-methyl** began to decline in the late 20th and early 21st centuries due to growing concerns about its toxicity to humans, particularly farmworkers, and its adverse effects on aquatic ecosystems. This led to regulatory actions in numerous countries. The European Union banned its use in 2006. The United States Environmental Protection Agency (EPA) initiated a phase-out of all its uses, which concluded with a full ban on its sale and distribution after September 30, 2012, and its use of existing stocks prohibited after September 30, 2013.<sup>[3]</sup> New Zealand also phased out its use starting in 2009.

## Quantitative Data

The following tables summarize key quantitative data related to the application and toxicity of **Azinphos-methyl**.

Table 1: Application Rates of **Azinphos-methyl** on Various Crops

Crop	Pest(s)	Application Rate (Active Ingredient)
Apples, Pears, Peaches, Apricots	Codling moth, Leaf rollers	Apply as a full cover spray at 75% petal drop and repeat at 2-3 week intervals.[4]
Citrus	Red scale, Mussel scale, Circular purple scale	125 ml plus 200 g parathion WP/100 L water as a preventative spray.[4]
Cotton	Bollworm, Aphids	1.25 – 1.75 L/ha via tractor or aerial application.[4]
General Use	Various insect pests	0.047 to 10.35 lb a.i./A.[5][6]

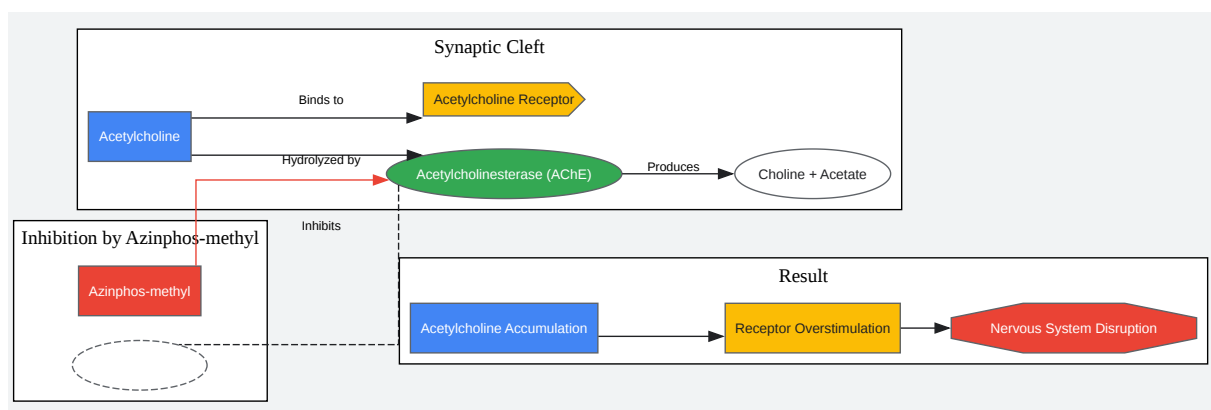
Table 2: Acute Toxicity of **Azinphos-methyl** in Various Species

Species	Route	LD50/LC50	Reference
Rat	Oral	4.4 - 16 mg/kg	[7][8]
Rat	Dermal	88 - 220 mg/kg	[7][8]
Rat	Inhalation (1-hour)	69 mg/m <sup>3</sup>	[7][9]
Guinea Pig	Oral	80 mg/kg	[7][8]
Mouse	Oral	8 - 20 mg/kg	[7][8]
Rainbow Trout	96-hour LC50	0.003 mg/L	[7][8]

## Mechanism of Action and Signaling Pathway

**Azinphos-methyl**, like other organophosphate insecticides, functions as an acetylcholinesterase (AChE) inhibitor.[1] AChE is a critical enzyme that breaks down the

neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, **Azinphos-methyl** causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent disruption of the nervous system in target pests.



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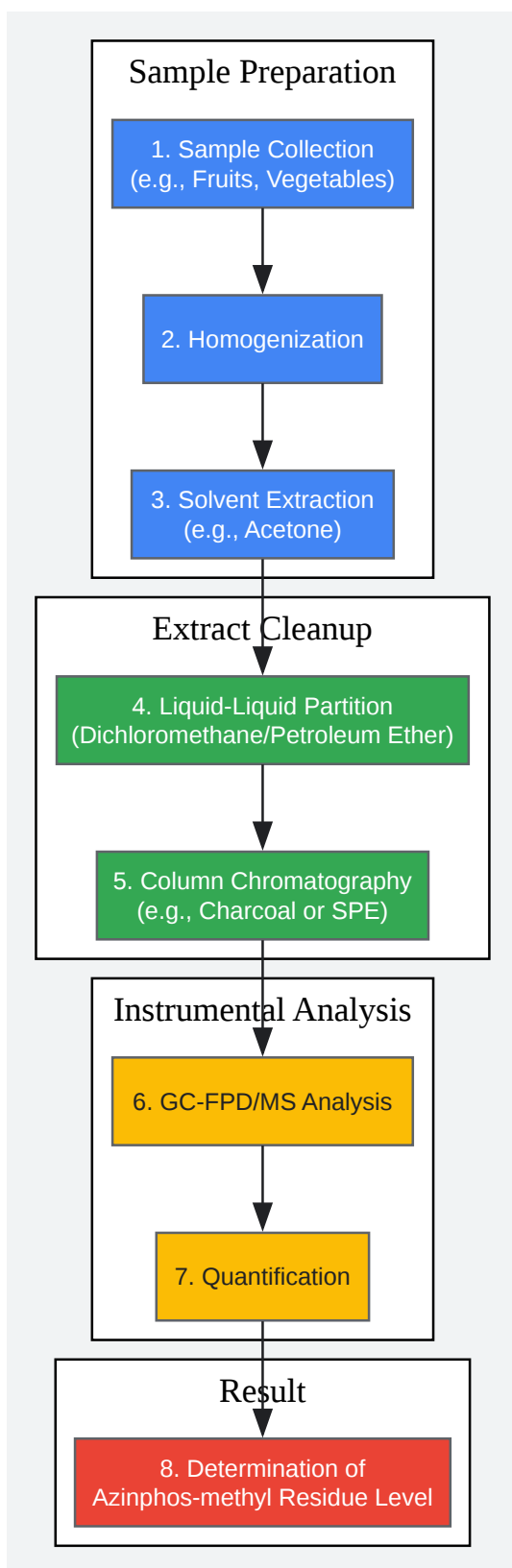
Mechanism of Acetylcholinesterase Inhibition by **Azinphos-methyl**.

## Experimental Protocols

### Residue Analysis in Crops using Gas Chromatography

The determination of **Azinphos-methyl** residues in agricultural products is commonly performed using gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS).

Experimental Workflow:



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Workflow for **Azinphos-methyl** residue analysis in agricultural samples.

#### Methodology:

- **Extraction:** A representative sample of the crop is homogenized and extracted with an organic solvent, typically acetone.[\[10\]](#)[\[11\]](#)
- **Cleanup:** The crude extract is then subjected to a cleanup procedure to remove interfering co-extractives. This may involve liquid-liquid partitioning with a solvent mixture like dichloromethane and petroleum ether, followed by column chromatography using materials such as charcoal or solid-phase extraction (SPE) cartridges.[\[10\]](#)[\[11\]](#)
- **Analysis:** The cleaned-up extract is analyzed by gas chromatography. A flame photometric detector (FPD), which is selective for phosphorus-containing compounds, or a mass spectrometer (MS) for more definitive identification and quantification, is used for detection.  
[\[10\]](#)[\[11\]](#)
- **Quantification:** The concentration of **Azinphos-methyl** is determined by comparing the peak area of the analyte in the sample to that of a known standard.

## Acetylcholinesterase Inhibition Assay

The inhibitory effect of **Azinphos-methyl** on acetylcholinesterase (AChE) activity is commonly measured using a colorimetric method, such as the Ellman assay.[\[12\]](#)

**Principle:** The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor like **Azinphos-methyl** will result in a decreased rate of color development.

#### Protocol Outline:

- **Reagent Preparation:** Prepare a phosphate buffer (pH 7.4-8.0), a solution of the substrate acetylthiocholine, and a solution of the chromogen DTNB. The enzyme (AChE) is prepared at a suitable concentration.
- **Assay Procedure:** a. In a 96-well plate, add the buffer, the enzyme solution, and the test compound (**Azinphos-methyl**) at various concentrations. A control with no inhibitor is also

prepared. b. Incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB. d. Measure the change in absorbance over time at 412 nm using a plate reader.

- **Data Analysis:** The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control. The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

This in-depth guide provides a foundational understanding of the historical and technical aspects of **Azinphos-methyl**'s use in agriculture. The provided data and protocols offer valuable resources for researchers and professionals in related fields.

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- To cite this document: BenchChem. [Azinphos-methyl: A Historical and Technical Overview of Its Agricultural Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128773#historical-overview-of-azinphos-methyl-usage-in-agriculture]

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